molecular formula C12H13NO B13557048 3-(2-methyl-1H-indol-3-yl)propanal

3-(2-methyl-1H-indol-3-yl)propanal

Cat. No.: B13557048
M. Wt: 187.24 g/mol
InChI Key: WTLVNHYUIHOQEP-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-indol-3-yl)propanal, also known as MIP, is a synthetic organic compound belonging to the family of indoles. It is a yellowish, liquid compound with a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the reaction of 2-methylindole with propanal under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propanal: Similar structure but lacks the methyl group at the 2-position.

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group, making it more hydrophilic.

    3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide: A more complex structure with additional indole rings and substituents .

Uniqueness

3-(2-methyl-1H-indol-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanal

InChI

InChI=1S/C12H13NO/c1-9-10(6-4-8-14)11-5-2-3-7-12(11)13-9/h2-3,5,7-8,13H,4,6H2,1H3

InChI Key

WTLVNHYUIHOQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC=O

Origin of Product

United States

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